molecular formula C5H5ClF2N2 B1620742 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole CAS No. 321998-14-5

3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole

Cat. No.: B1620742
CAS No.: 321998-14-5
M. Wt: 166.55 g/mol
InChI Key: JYDBRBWYIQJDSJ-UHFFFAOYSA-N
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Description

3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C5H5ClF2N2 and its molecular weight is 166.55 g/mol. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Pyrazole derivatives, including 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole, have been evaluated as corrosion inhibitors for steel in hydrochloric acid environments. Studies have shown that these compounds can significantly reduce the corrosion rate, with the inhibitory action increasing with the concentration of pyrazole compounds. This characteristic makes them potentially useful in industrial applications where steel corrosion is a concern (Herrag et al., 2007).

Synthesis and Structural Analysis

Research into the methylation of 5-Amino-3-methylthio-1H-pyrazoles, closely related to the this compound, has revealed their importance as building blocks for a variety of pyrazole derivatives. These compounds are characterized through methods like X-ray diffraction analysis and ab initio calculation, providing valuable information for further chemical synthesis and applications (Ren et al., 2010).

Pharmaceutical Potential

Pyrazole derivatives are also studied for their potential pharmaceutical applications. For instance, some pyrazole compounds have shown inhibitory activity against human microsomal prostaglandin E synthase 1, suggesting potential use in drug development. The computational evaluation of their reactivity and pharmaceutical potential is a key aspect of this research (Thomas et al., 2018).

Antifungal and Antimicrobial Activities

Several studies have focused on the antifungal and antimicrobial activities of pyrazole derivatives. For example, research has shown that certain pyrazole compounds have significant inhibitory effects against various pathogens, including tobacco mosaic virus and other microbial strains. This suggests potential applications in agriculture and medicine for the prevention and treatment of plant diseases and infections (Xiao et al., 2015).

Properties

IUPAC Name

3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF2N2/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDBRBWYIQJDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363006
Record name 3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321998-14-5
Record name 3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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